molecular formula C40H54FeP2 B2552100 (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine CAS No. 849924-43-2

(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine

Cat. No.: B2552100
CAS No.: 849924-43-2
M. Wt: 652.6 g/mol
InChI Key: AJPKSTKGLSJTJW-RBEDJTFYSA-N
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Description

(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is a useful research compound. Its molecular formula is C40H54FeP2 and its molecular weight is 652.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocenyl diphosphines have been synthesized and applied in asymmetric hydrogenation and hydroformylation reactions. Their unique structural attributes contribute to high enantioselectivity and efficiency in these processes. For instance, ferrocenyl diphosphines containing stereogenic phosphorus atoms have been developed for rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity. This demonstrates their potential in creating enantiomerically pure compounds, crucial for pharmaceutical applications (Maienza et al., 1999).

Catalytic Applications in Organic Synthesis

These compounds have also been employed in palladium-catalyzed allylic substitution reactions, showcasing the influence of steric and electronic effects of the ligand on the reaction outcome. The structure of these ligands, including variations like biferrocenyl skeletons, has been explored to understand their role in catalysis better, particularly in achieving high enantioselectivities in reactions involving soft carbon and nitrogen nucleophiles (Nettekoven et al., 2001).

Ligand Design for Enhanced Catalytic Activity

Research into the synthesis and characterization of new chiral P,O ferrocenyl ligands has shown their effectiveness in asymmetric Suzuki–Miyaura coupling reactions. These studies underscore the importance of ligand design, revealing how modifications in the ferrocenyl skeleton and the introduction of different functional groups can significantly affect catalytic activity and selectivity. The achievement of moderate to high enantioselectivities in these couplings points to the versatility of ferrocenyl diphosphines in cross-coupling reactions (Bayda et al., 2014).

Novel Complexes for Catalytic Reactions

The development of rhenium carbonyl complexes containing chiral diphosphines of the Josiphos and Walphos families has expanded the scope of asymmetric catalysis. These complexes have been tested for hydrogenation reactions, offering insights into the role of ligand structure in catalytic performance. Although moderate enantioselectivities were observed, these studies provide a foundation for further optimization of catalytic systems for asymmetric synthesis (Abdel-Magied et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine involves the reaction of (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by standard workup procedures such as filtration, washing, and drying.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS No.

849924-43-2

Molecular Formula

C40H54FeP2

Molecular Weight

652.6 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[(1R)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C35H44P2.C5H10.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-13,15-20,22-23,25,28,31H,14,21,24H2,1-7H3;1-5H2;/t25-,28?,31?;;/m1../s1

InChI Key

AJPKSTKGLSJTJW-RBEDJTFYSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

solubility

not available

Origin of Product

United States

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